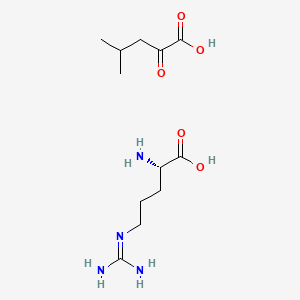

4-Methyl-2-oxopentanoic acid--arginine (1/1)

Vue d'ensemble

Description

L-Arginine is a conditionally essential amino acid and serves as a precursor for the synthesis of proteins, nitric oxide, polyamines, proline, glutamate, and creatine. It plays a crucial role in various physiological processes in the vascular system due to its ability to be metabolized into nitric oxide, an important endogenous messenger molecule (Żyga, 2022).

Synthesis Analysis

Synthetic approaches to derivatives of L-Arginine involve complex chemical pathways. For instance, the synthesis of N(δ)-methylated L-Arginine and related compounds has been developed to explore their physiological and pharmaceutical relevance. These synthetic schemes aim at obtaining derivatives like N(δ)-methyl-L-Arginine through methods that ensure high yields and optical purity (Schade et al., 2008).

Molecular Structure Analysis

The molecular structure of L-Arginine derivatives, such as N(2)-(4-Methoxysalicylidene)arginine hemihydrate, has been studied, revealing the zwitterionic nature of these molecules and their complex hydrogen bonding patterns. These structures highlight the intricate balance of interactions that stabilize the molecule and potentially influence its reactivity and biological activity (Sethuram et al., 2013).

Chemical Reactions and Properties

L-Arginine undergoes various biochemical reactions, notably as a substrate for nitric oxide synthase (NOS), leading to the production of nitric oxide. This reaction is crucial for many physiological processes, including vasodilation and immune response modulation. Derivatives of L-Arginine, such as NG-methyl-L-arginine, function as alternate substrates and inhibitors for NOS, illustrating the chemical versatility and biological significance of these compounds (Olken & Marletta, 1993).

Physical Properties Analysis

The study of L-Arginine and its derivatives often includes the examination of their solubility, crystalline form, and hydration state, which are essential for understanding their behavior in biological systems. For example, the crystallization of L-Arginine derivatives can reveal detailed insights into their physical properties, such as solubility and stability, which are crucial for their biological function and therapeutic application.

Chemical Properties Analysis

The chemical properties of L-Arginine, including its reactivity and interactions with other molecules, are fundamental to its role in biological systems. Its ability to be metabolized into nitric oxide and other compounds underscores its importance in physiological processes, from vasodilation to immune response regulation. Detailed chemical analysis helps in understanding how modifications to the L-Arginine molecule, such as methylation, affect its function and potential therapeutic uses (Bronte & Zanovello, 2005).

Applications De Recherche Scientifique

Role in Vascular Health

L-Arginine, a precursor of nitric oxide, plays a significant role in improving endothelial function, particularly in conditions like hypercholesterolemia and atherosclerosis. It has been observed to improve endothelium-dependent vasodilation, indicating its potential in managing cardiovascular diseases (Böger & Bode-Böger, 2001).

Impact on Metabolic Disorders

Research suggests that L-Arginine supplementation may benefit conditions associated with obesity, such as type 2 diabetes, atherosclerosis, and hypercholesterolemia. It appears to improve insulin sensitivity and may positively affect lipid profiles by reducing triglyceride serum levels (Żyga, 2022).

Role in Microbial Defense Mechanisms

L-Arginine is essential for the fungistatic action of murine macrophages. Its metabolism to citrulline, nitrite, and nitrate correlates with macrophage fungistasis. This suggests a key role in immune defense mechanisms, particularly in combating fungal infections (Granger et al., 1990).

Influence on Immune Responses

L-Arginine metabolism by myeloid cells can impair lymphocyte responses during immune responses and tumor growth. The enzymes arginase and nitric-oxide synthase, which compete for L-Arginine, are crucial in this lymphocyte-suppression pathway (Bronte & Zanovello, 2005).

Effects on Endothelial Function

Arginine is involved in regulating endothelial function and vascular tone. Studies focusing on arginine supplementation have explored its effects on various conditions, including hypertension, ischemic heart disease, and diabetes mellitus, highlighting its role in vascular health (Gambardella et al., 2020).

Involvement in Protein Methylation

L-Arginine and its derivatives are involved in protein methylation, a posttranslational modification that influences a variety of cellular functions. Protein methylation plays a crucial role in RNA processing, gene transcription, and signal transduction (Guo et al., 2013).

Mécanisme D'action

Target of Action

L-Arginine mono(4-methyl-2-oxovalerate), also known as Arginine alpha-ketoisocaproate, is an organic compound that plays a crucial role in the synthesis of creatine, an amino acid that provides energy to cells throughout the body, particularly muscle cells . It primarily targets the biochemical pathways involved in creatine synthesis .

Mode of Action

The compound interacts with its targets by providing the necessary amino acids for the synthesis of creatine . It is a precursor in the biochemical pathway, contributing to the formation of creatine, which is essential for energy production in cells .

Biochemical Pathways

L-Arginine mono(4-methyl-2-oxovalerate) is involved in the metabolic pathway for L-leucine . Leucine is an essential amino acid, and its degradation is critical for many biological duties . The degradation of L-leucine in the muscle to this compound allows for the production of the amino acids alanine and glutamate as well .

Pharmacokinetics

It is known that the compound has good solubility and can dissolve in water and some organic solvents

Result of Action

The primary result of the action of L-Arginine mono(4-methyl-2-oxovalerate) is the synthesis of creatine, which is crucial for energy production in cells, particularly muscle cells . This can lead to improved muscle function and potentially enhanced physical performance.

Propriétés

IUPAC Name |

2-amino-5-(diaminomethylideneamino)pentanoic acid;4-methyl-2-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N4O2.C6H10O3/c7-4(5(11)12)2-1-3-10-6(8)9;1-4(2)3-5(7)6(8)9/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);4H,3H2,1-2H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOZIGXHKOXEDLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)C(=O)O.C(CC(C(=O)O)N)CN=C(N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90992809 | |

| Record name | 4-Methyl-2-oxopentanoic acid--arginine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90992809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

72087-40-2 | |

| Record name | NSC353624 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=353624 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methyl-2-oxopentanoic acid--arginine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90992809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the potential benefit of supplementing Arginine alpha-ketoisocaproate in trauma patients?

A: Research suggests that dietary supplementation with Arginine alpha-ketoisocaproate (AKIC) may be beneficial for individuals recovering from trauma. A study using a rat trauma model found that AKIC supplementation led to improved apparent nitrogen balance, particularly in traumatized animals. [] This improvement suggests that AKIC could help promote nitrogen economy and potentially aid in tissue repair and recovery following trauma.

Q2: How does the efficacy of Arginine alpha-ketoisocaproate compare to Ornithine alpha-ketoisocaproate in a trauma recovery context?

A: A study comparing the effects of Arginine alpha-ketoisocaproate (AKIC) and Ornithine alpha-ketoisocaproate (OKIC) in a rat trauma model found that AKIC was more effective in improving apparent nitrogen balance, particularly in traumatized rats. [] Additionally, analysis of plasma amino acid patterns indicated that AKIC stimulated net protein synthesis, while OKIC did not demonstrate this effect. This suggests that AKIC may be more beneficial than OKIC in promoting nitrogen retention and protein synthesis for trauma recovery.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(3,6-Dihydroxy-6,10,13-trimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B1260904.png)

![(NE)-N-[3-[3-[[(3Z)-3-hydroxyimino-2-methylbutan-2-yl]amino]propylamino]-3-methyl-1-(2-nitroimidazol-1-yl)butan-2-ylidene]hydroxylamine](/img/structure/B1260906.png)

![(2E,4E,6E,8E,12E,18E,20E,22E,24E,26E,38E,48E)-56-amino-15,17,33,35,37,41,43,45,47,51,53-undecahydroxy-N-(2-hydroxy-5-oxocyclopenten-1-yl)-14,16,30-trimethyl-31-oxo-29-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexapentaconta-2,4,6,8,12,18,20,22,24,26,38,48-dodecaenamide](/img/structure/B1260920.png)

![(4R,5R)-4-[2-(benzenesulfonyl)ethyl]-N-(2,3-dihydroxypropyl)-2-[4-(3-hydroxypropoxy)phenyl]-5-phenyl-5H-oxazole-4-carboxamide](/img/structure/B1260923.png)